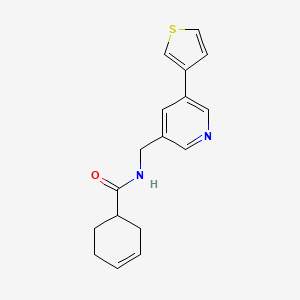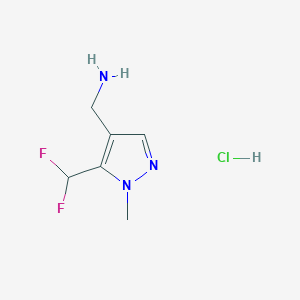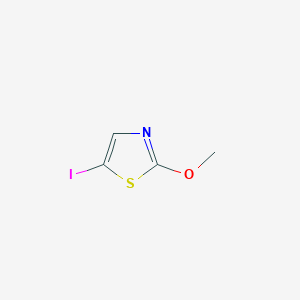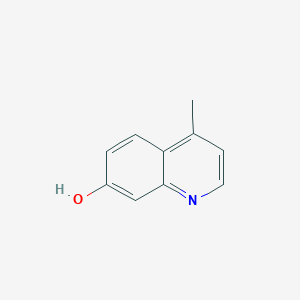![molecular formula C21H18Cl2N2S2 B2636028 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-14-6](/img/structure/B2636028.png)
2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising a benzene ring fused to a pyrimidine ring. It has two 4-chlorophenyl groups attached via sulfur atoms, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings, which could contribute to its stability. The sulfur atoms could potentially act as electron donors, making them sites for potential reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich sulfur atoms and the electron-withdrawing chloro groups on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the sulfur atoms could influence its polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of heterocyclic compounds, including tetrahydroquinoline derivatives, involves complex reactions that yield compounds with potential biological activity. For example, compounds structurally similar to the requested molecule have been synthesized and characterized to explore their physical and chemical properties, which could be useful in developing new materials or pharmaceuticals (Mague et al., 2017) (Dyachenko et al., 2015).
Crystallographic Studies
- Crystallographic analysis provides detailed insights into the molecular structure of quinazoline derivatives. These studies reveal the orientation of different functional groups and their spatial arrangement, which is crucial for understanding the compound's reactivity and interaction with biological targets. Such structural information is vital for the rational design of new compounds with specific properties (El‐Hiti et al., 2014).
Chemical Properties and Reactions
- Research on quinazoline derivatives includes the exploration of their chemical reactivity, such as oxidation reactions, which could lead to new compounds with potential applications in various fields, including medicinal chemistry and materials science (Krasnova et al., 2013).
Potential Biological Activity
- While the specific compound was not directly studied, related research indicates that quinazoline derivatives are of interest for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting that the compound might also have similar applications if studied further (Desai et al., 2007).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2S2/c22-15-7-5-14(6-8-15)13-26-21-24-19-4-2-1-3-18(19)20(25-21)27-17-11-9-16(23)10-12-17/h5-12H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLWPYTKUIZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2635946.png)


![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)






